molecular formula C26H29NO2 B13449729 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Cat. No.: B13449729
M. Wt: 392.5 g/mol
InChI Key: ZQZFYGIXNQKOAV-MACVRGHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a deuterated derivative of a triphenylethylene-based structure, featuring a dimethylaminoethoxy phenyl group, a phenyl substituent, and a pentadeuterated butenyl chain in the (E)-configuration. The deuterium substitution at positions 3,3,4,4,4 of the butenyl moiety is strategically designed to enhance metabolic stability by reducing oxidative degradation via the kinetic isotope effect, a common strategy in deuterated drug development (e.g., deutetrabenazine) . Its core structure resembles tamoxifen metabolites, such as 4-hydroxytamoxifen, which are selective estrogen receptor modulators (SERMs) used in breast cancer therapy .

Properties

Molecular Formula

C26H29NO2

Molecular Weight

392.5 g/mol

IUPAC Name

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+/i1D3,4D2

InChI Key

ZQZFYGIXNQKOAV-MACVRGHVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol undergoes several types of chemical reactions:

    Oxidation: The phenol group can be oxidized to quinones under certain conditions.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving deuterium isotope effects.

    Biology: Investigated for its interactions with estrogen receptors and its potential as a selective estrogen receptor modulator (SERM).

    Medicine: Explored for its antitumor effects, particularly in estrogen-dependent breast cancer cells.

    Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties due to deuterium labeling.

Mechanism of Action

The mechanism of action of 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, modulating its activity and inhibiting the proliferation of estrogen-dependent breast cancer cells . The deuterium atoms may enhance the stability and metabolic profile of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Amino Groups

Table 1: Substituent Variations in Aminoethoxy Phenyl Derivatives
Compound (CAS) Amino Group Configuration Key Structural Differences Hypothesized Impact
65213-48-1 Dimethylamino (Z) Non-deuterated, Z-configuration Lower metabolic stability vs. deuterated (E)-isomer
114828-90-9 Methylamino (E) Methylamino instead of dimethylamino Altered receptor binding affinity
112093-28-4 Methylamino (Z) Z-configuration, methylamino Reduced steric hindrance; potential for off-target effects
Target Compound Dimethylamino (E) Pentadeuterated butenyl chain Enhanced metabolic stability and half-life

Key Findings :

  • Deuterium Effects: The pentadeuteration in the target compound likely slows hepatic metabolism, extending its half-life compared to non-deuterated analogs like 65213-48-1 .

Stereoisomeric Comparisons

Table 2: Impact of Double-Bond Configuration on Activity
Compound (CAS) Configuration Biological Activity Reference
(3Z)-4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-1-ol (Z) Estrogen receptor antagonism (similar to Z-4-hydroxytamoxifen)
(3E)-4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-1-ol (E) Reduced receptor binding affinity
Target Compound (E) Hypothesized prolonged activity due to deuterium

Key Findings :

  • The (Z)-isomer (e.g., 97151-03-6) exhibits stronger estrogen receptor modulation, analogous to active tamoxifen metabolites, while the (E)-isomer shows diminished activity .
  • The target compound’s (E)-configuration may prioritize metabolic stability over receptor affinity, balancing pharmacokinetics and efficacy.

Backbone-Modified Analogs

Table 3: Core Structure Variations in Related Compounds
Compound (CAS) Core Structure Functional Groups Potential Application
75513-45-0 Indole-based Dimethylaminophenyl, indole ring Photodynamic therapy agents
603110-52-7 Trimethoxy phenol 2-methyl-2-butenyl substituent Antioxidant or antimicrobial
3691-71-2 Stilbene derivative Diethylstilbestrol-like backbone Hormone replacement therapy

Key Findings :

  • Indole-based analogs (e.g., 75513-45-0) may exhibit distinct binding profiles due to aromatic heterocycles, diverging from the target compound’s SERM-like activity .
  • Stilbene derivatives (e.g., 3691-71-2) share estrogenic activity but lack the deuterated stabilization and aminoethoxy groups critical for receptor targeting .

Biological Activity

The compound 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features a complex arrangement of phenolic and alkene groups, which contribute to its biological activity. The presence of a dimethylamino group enhances its solubility and potential interaction with biological systems.

Key Structural Features:

  • Molecular Formula: C23H30D5N1O2
  • Molecular Weight: Approximately 373.56 g/mol
  • Functional Groups: Phenol, alkene, tertiary amine

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, phenolic compounds are known to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study published in Cancer Research demonstrated that phenolic compounds can induce apoptosis in colorectal cancer cells via the activation of caspase pathways. The specific compound tested showed reduced tumor growth in xenograft models.

Neuroprotective Effects

The dimethylamino group may contribute to neuroprotective effects by modulating neurotransmitter systems. Research has shown that compounds with this moiety can enhance cognitive function and protect against neurodegeneration.

Research Findings:
In a study on neuroprotection, a related compound demonstrated the ability to reduce oxidative stress in neuronal cells and improve memory retention in animal models.

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines.

Experimental Evidence:
In vitro assays showed that related phenolic compounds significantly reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).

Data Tables

Biological Activity Mechanism References
AnticancerInduction of apoptosis via caspase activation
NeuroprotectionReduction of oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this deuterated phenolic compound with high stereochemical purity?

  • Methodological Answer: Synthesis requires precise control over the (E)-configuration of the butenyl moiety. Palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) can be employed to assemble the stilbene-like core. Deuterium incorporation at the 3,3,4,4,4 positions necessitates deuterated precursors (e.g., deuterated alcohols or alkyl halides) under anhydrous conditions to avoid isotopic exchange . Purification via column chromatography with deuterated solvents (e.g., DMSO-d6) ensures isotopic integrity.

Q. Which analytical techniques are most effective for confirming the structure and deuterium distribution of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) verifies molecular weight and deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, identifies positional isomerism and deuterium-induced signal splitting (e.g., absence of protons at deuterated sites). Isotopic purity can be quantified using LC-MS with deuterium-specific fragmentation patterns .

Q. How does the dimethylaminoethoxy-phenyl group influence solubility and reactivity in aqueous vs. organic phases?

  • Methodological Answer: The dimethylamino group enhances water solubility via protonation at physiological pH, while the ethoxy-phenyl moiety contributes to lipid solubility. Partition coefficient (LogP) studies using shake-flask or HPLC methods can quantify this balance. Reactivity assessments (e.g., hydrolysis under acidic/basic conditions) should use pH-varied buffers and monitor degradation via UV-Vis or LC-MS .

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of deuterium substitution on metabolic stability and pharmacokinetics?

  • Methodological Answer: Conduct comparative in vitro assays (e.g., liver microsomes or cytochrome P450 incubations) with deuterated vs. non-deuterated analogs. Use LC-MS/MS to track deuterium retention in metabolites. In vivo studies in model organisms can correlate deuterium placement with half-life extension (e.g., deuterium’s kinetic isotope effect reducing C-H bond cleavage rates) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological targeting of this compound?

  • Methodological Answer: Modify substituents systematically (e.g., dimethylamino group → trimethylamino or pyridinyl analogs) and assess binding affinity to target receptors (e.g., estrogen receptors due to phenolic similarity). Use molecular docking simulations (e.g., AutoDock Vina) and surface plasmon resonance (SPR) for kinetic binding analysis. Correlate substituent effects with in vitro activity (e.g., IC50 values) .

Q. What challenges arise in characterizing the compound’s stability under photolytic or oxidative stress?

  • Methodological Answer: Perform forced degradation studies under UV light (ICH Q1B guidelines) or hydrogen peroxide exposure. Monitor degradation products via UPLC-QTOF-MS and identify reactive sites (e.g., butenyl double bond or phenolic OH). Stabilization strategies may include antioxidant additives (e.g., BHT) or structural modifications (e.g., methoxy shielding groups) .

Q. How can isotopic labeling (deuterium) improve tracking in biodistribution studies without altering biological activity?

  • Methodological Answer: Use deuterium as a non-radioactive tracer in mass spectrometry imaging (MSI) or whole-body autoradiography. Validate isotopic neutrality by comparing deuterated vs. non-deuterated analogs in cell viability assays (e.g., MTT) and receptor binding studies. Ensure deuterium placement avoids pharmacophore regions to minimize activity interference .

Data Contradiction Analysis

Q. How should conflicting data on deuterium’s metabolic effects be resolved?

  • Methodological Answer: Discrepancies may arise from differences in deuterium position or experimental models. Replicate studies using identical deuterium labeling (e.g., 3,3,4,4,4 vs. other positions) and standardized models (e.g., human hepatocytes vs. rodent microsomes). Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing divergence .

Safety and Handling

Q. What precautions are necessary for handling the dimethylaminoethoxy-phenyl moiety due to potential toxicity?

  • Methodological Answer: The dimethylamino group may exhibit neurotoxic or irritant properties. Use fume hoods, nitrile gloves, and PPE during synthesis. Monitor airborne exposure via OSHA-compliant methods (e.g., NIOSH 2012). Toxicity screening (e.g., Ames test or zebrafish embryotoxicity) should precede in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.